(4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
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Overview
Description
(4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a pyrrolo[3,4-d]pyrimidine moiety through a methanone linkage.
Mechanism of Action
Target of Action
The primary target of this compound, also known as N,N-dimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}aniline, is Purine Nucleoside Phosphorylase (PNP) . PNP is an enzyme that plays a crucial role in the purine salvage pathway, a pathway responsible for the synthesis of nucleotides from preformed purine bases .
Mode of Action
The compound acts as a potent, competitive inhibitor of PNP . It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the purine salvage pathway, affecting the synthesis of nucleotides .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the purine salvage pathway . By inhibiting PNP, the compound disrupts the conversion of inosine to hypoxanthine, a key step in this pathway. This disruption can lead to a decrease in the availability of purine nucleotides, which are essential for DNA and RNA synthesis .
Pharmacokinetics
These properties suggest that the compound is likely to have good bioavailability and drug-likeness .
Result of Action
The inhibition of PNP and the subsequent disruption of the purine salvage pathway can lead to cytotoxic effects, particularly in cells that rely heavily on this pathway for nucleotide synthesis . For example, it has been found to be selectively cytotoxic to human MOLT-4 (T cell) but non-toxic to MGL-8 (B cell) lymphoblasts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the dimethylamino phenyl group through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- (4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanol
- (4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
Uniqueness
The uniqueness of (4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-[4-(dimethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-18(2)13-5-3-11(4-6-13)15(20)19-8-12-7-16-10-17-14(12)9-19/h3-7,10H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWSETMJELYDTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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